3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid
Description
Properties
IUPAC Name |
4-[[2-(2-fluorophenyl)-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO4/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(17)18/h1-4H,5-7H2,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKPEFCOFMCEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CNC(=O)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-Fluorophenyl)-2-oxoethyl Amine Intermediate
- Starting materials: 2-fluorobenzene derivatives are commonly used as the aromatic source.
- Method:
- Friedel-Crafts acylation of 2-fluorobenzene with chloroacetyl chloride or glyoxylic acid derivatives under Lewis acid catalysis (e.g., AlCl3) to introduce the ketoethyl group.
- Subsequent conversion of the keto group to an amine functionality can be achieved by reductive amination or via amide intermediates.
Formation of the Carbamoyl Linkage with Propanoic Acid
-
- Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxyl group of propanoic acid.
- Hydroxybenzotriazole (HOBt) or similar additives may be employed to improve coupling efficiency and reduce side reactions.
-
- Typically conducted in anhydrous solvents such as dichloromethane or dimethylformamide at 0–25 °C to control reaction rate and selectivity.
- The amine intermediate is added slowly to the activated acid derivative to form the amide bond.
Purification
- The crude product is purified by recrystallization from suitable solvents (e.g., ethyl acetate, methanol) or by chromatographic techniques (silica gel column chromatography or preparative HPLC) to achieve high purity.
Analytical and Research Findings on Preparation
Yield and purity:
Reported yields for similar amide coupling reactions range from 70% to 90% with purity exceeding 95% after purification.Reaction monitoring:
Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product structure.Side reactions:
Potential side reactions include hydrolysis of activated esters and over-acylation; these are minimized by controlling stoichiometry and reaction time.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting material | 2-fluorobenzene or derivatives | Commercially available or synthesized |
| Activation reagent | DCC or EDC with HOBt | Common peptide coupling reagents |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Anhydrous conditions preferred |
| Temperature | 0–25 °C | Controls reaction rate and selectivity |
| Reaction time | 2–24 hours | Depends on scale and reagent efficiency |
| Purification method | Recrystallization, Column chromatography | Ensures high purity |
| Yield | 70–90% | Dependent on reaction optimization |
| Analytical techniques | TLC, HPLC, NMR | For monitoring and characterization |
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
Several compounds disclosed in patent filings share structural motifs with 3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid:
- 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid (EP00361365): The substitution of the fluorophenyl group with a phenyl ring and the addition of a thiol group increase redox activity, which may affect metabolic stability compared to the fluorine-containing analogue .
Functional Group Variations
- 2-[4-[3-[2-(2-Chloro-6-fluoro-phenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methyl-propanoic acid (): The presence of dual chlorine substituents and an extended alkyl chain in this compound likely enhances lipophilicity and target binding affinity but may introduce hepatotoxicity risks, contrasting with the single fluorine’s balance of electronegativity and steric bulk .
Pharmacokinetic and Physicochemical Properties
The fluorine atom in this compound provides moderate electronegativity without excessive steric hindrance, optimizing membrane permeability compared to bulkier halogens (e.g., iodine in ) . Conversely, chlorine-containing analogues () exhibit higher LogP values, favoring tissue retention but increasing off-target risks .
Research Findings and Therapeutic Implications
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism enhances the compound’s half-life relative to iodine- or chlorine-containing derivatives, which are more prone to dehalogenation .
- Solubility: The propanoic acid moiety improves aqueous solubility compared to ester derivatives (e.g., methyl esters in ), though esterification can enhance oral bioavailability in some cases .
- Target Selectivity : The 2-fluorophenyl group’s compact size may improve selectivity for enzymes with narrow active sites (e.g., kinases) compared to bulkier substituents .
Biological Activity
3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is . The structure features a fluorinated phenyl group, which is significant for its biological interactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit varying degrees of anticancer activity. A study focusing on structure-activity relationships demonstrated that certain modifications in the chemical structure can enhance anticancer efficacy against specific cancer cell lines.
Case Study: Anticancer Efficacy
- Cell Lines Tested : A549 (lung adenocarcinoma), Caco-2 (colorectal adenocarcinoma).
- Method : MTT assay was employed to assess cell viability post-treatment with the compound.
- Results :
- The compound significantly reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001).
- In contrast, minimal activity was observed against A549 cells, suggesting selective targeting capabilities.
| Compound | Cell Line | Viability Reduction (%) | Statistical Significance |
|---|---|---|---|
| This compound | Caco-2 | 39.8 | p < 0.001 |
| Similar Compounds | A549 | <10 | Not significant |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have shown activity against various drug-resistant strains of bacteria and fungi.
Research Findings on Antimicrobial Activity
- Microorganisms Tested : Drug-resistant strains of Candida and Staphylococcus aureus.
- Results : Derivatives exhibited broad-spectrum antifungal activity, particularly against Candida auris, which is known for its resistance to conventional antifungal treatments.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the fluorinated phenyl group plays a critical role in enhancing lipophilicity, thereby improving membrane permeability and facilitating cellular uptake.
Q & A
Basic: What are the common synthetic routes for 3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Carbamoyl Coupling : Reacting 2-(2-fluorophenyl)-2-oxoethylamine with a propanoic acid derivative (e.g., succinic anhydride) under basic conditions (e.g., DMF with triethylamine) to form the carbamoyl linkage .
- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect reactive sites during intermediate steps, followed by acidic or catalytic hydrogenation for deprotection .
- Optimization : Yields are improved by controlling reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or dichloromethane) to minimize side reactions .
Basic: How is the compound characterized for purity and structural confirmation?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and carbamoyl carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]: ~294.1 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
Basic: What are the known biological activities of this compound?
Methodological Answer:
Studies suggest:
- Enzyme Inhibition : Acts as a competitive inhibitor of cyclooxygenase-2 (COX-2) due to structural mimicry of arachidonic acid, with IC values determined via fluorometric assays .
- Receptor Binding : Fluorine substituents enhance selectivity for G-protein-coupled receptors (GPCRs), evaluated via radioligand displacement assays .
- Anti-inflammatory Activity : Reduces TNF-α production in macrophage cell lines (e.g., RAW 264.7) at 10–50 µM concentrations .
Advanced: How do structural modifications influence the compound's pharmacological activity?
Methodological Answer:
- Fluorine Positioning : 2-Fluorophenyl vs. 4-fluorophenyl analogs show 3-fold differences in COX-2 inhibition due to steric and electronic effects on binding pocket interactions .
- Carbamoyl vs. Ester Linkages : Replacing the carbamoyl group with esters reduces metabolic stability (t < 1 hour in liver microsomes) due to esterase susceptibility .
- Propanoic Acid Chain Length : Extending the chain to butanoic acid decreases solubility but increases affinity for hydrophobic enzyme pockets .
Advanced: What strategies resolve contradictions in reactivity data across studies?
Methodological Answer:
- Reaction Condition Analysis : Contradictions in oxidation yields (e.g., 30% vs. 70%) often arise from solvent choice (polar aprotic vs. protic) or oxidizing agents (KMnO vs. HO) .
- Isomer Identification : Discrepancies in biological activity may stem from unaccounted stereoisomers. Chiral HPLC or X-ray crystallography clarifies enantiomeric contributions .
- Computational Modeling : Density Functional Theory (DFT) predicts reaction pathways to reconcile divergent mechanistic proposals .
Advanced: What in vitro models assess the compound's metabolic stability?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with rat or human liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes to calculate t .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate competitive inhibition, with IC values <10 µM indicating high metabolic liability .
- Plasma Stability Tests : Incubate in human plasma (37°C, 4 hours) and quantify intact compound via HPLC to assess esterase susceptibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
